2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride
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Overview
Description
2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamides and sulfonate esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride typically involves the reaction of 3,5-dimethylphenyl ethane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3,5-Dimethylphenyl ethane+Chlorosulfonic acid→2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonamides and sulfonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Used to modify biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of sulfonated polymers and resins for industrial applications.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride involves the formation of a sulfonyl group, which is highly reactive towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the substitution reactions with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamides and sulfonate esters .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride
- 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl bromide
- 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl iodide
Uniqueness
2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride is unique due to its specific reactivity and stability compared to its halogenated counterparts. The chloride derivative is often preferred in organic synthesis due to its availability and ease of handling .
Properties
Molecular Formula |
C10H13ClO2S |
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Molecular Weight |
232.73 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-8-5-9(2)7-10(6-8)3-4-14(11,12)13/h5-7H,3-4H2,1-2H3 |
InChI Key |
KNJDKRJEXWRIRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCS(=O)(=O)Cl)C |
Origin of Product |
United States |
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